2-Methyl-4-octanone

Catalog No.
S1896240
CAS No.
7492-38-8
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-octanone

CAS Number

7492-38-8

Product Name

2-Methyl-4-octanone

IUPAC Name

2-methyloctan-4-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

ICSKJDZASFIJQK-UHFFFAOYSA-N

SMILES

CCCCC(=O)CC(C)C

Canonical SMILES

CCCCC(=O)CC(C)C

The exact mass of the compound 2-Methyl-4-octanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-4-octanone is a branched-chain aliphatic ketone recognized for its utility in two distinct, high-specificity domains: specialty flavor development and the synthesis of agricultural semiochemicals. Its value is directly linked to the precise arrangement of its methyl group and carbonyl function, which dictates its sensory properties and its suitability as a precursor for biologically active molecules, most notably insect pheromones. Unlike common linear ketones, its utility is defined by this specific structure, making it a targeted choice for applications where generic substitutes are functionally inadequate. [REFS-1, REFS-2]

Procurement decisions involving 2-Methyl-4-octanone must prioritize its exact structure, as common substitutions are functionally invalid. In flavor applications, its branched structure is critical for generating a desirable nutty and fruity sensory profile, which is fundamentally different from the cheesy, earthy, and mushroom-like off-notes characteristic of its straight-chain isomer, 2-octanone. [1] In synthetic applications, its role as a direct precursor to the sugarcane weevil pheromone, 2-methyl-4-octanol, is non-negotiable; no other ketone isomer can serve as the correct starting material for this stereospecific biological target. [2] Therefore, substituting with a different isomer, a crude mixture, or a more common ketone will result in complete failure of the target application.

Distinct Sensory Profile: Inferred Nutty Character vs. Documented Cheesy/Earthy Notes of Linear Isomers

The procurement of 2-Methyl-4-octanone is justified for applications requiring a nutty, hazelnut-type flavor profile. Its structure is a saturated analog of filbertone, the principal flavor compound in hazelnuts, which is described as having a potent nutty, roasted, and buttery character. [1] This contrasts sharply with the common, lower-cost substitute 2-octanone. Sensory evaluations of 2-octanone document its flavor and aroma as musty, ketonic, and reminiscent of blue and parmesan cheese, with earthy and mushroom-like nuances. [2]

Evidence DimensionOdor and Flavor Profile
Target Compound DataInferred nutty, hazelnut-like, and fruity character (based on structural analogy to filbertone)
Comparator Or Baseline2-Octanone (CAS 111-13-7): Documented musty, cheesy (blue/parmesan), earthy, and mushroom-like character.
Quantified DifferenceQualitative difference in primary sensory descriptors (Nutty vs. Cheesy/Earthy).
ConditionsOrganoleptic evaluation by trained flavor chemists.

For creating authentic nutty or fruity flavors, the cheesy and earthy notes of the isomeric substitute 2-octanone are critical off-notes, making this specific compound essential.

Required Precursor for Synthesis of Sugarcane Weevil (Sphenophorus levis) Aggregation Pheromone

2-Methyl-4-octanone is the direct and necessary chemical precursor for the synthesis of 2-methyl-4-octanol, a known aggregation pheromone. Gas chromatography-mass spectrometry analysis of volatiles produced by the sugarcane weevil *Sphenophorus levis*, a significant agricultural pest, identified (S)-2-methyl-4-octanol as a male-specific compound that elicits aggregation behavior. [REFS-1, REFS-2] The synthesis of this specific alcohol is readily achieved by the reduction of 2-Methyl-4-octanone. [3] No other ketone provides the correct carbon skeleton and functional group position.

Evidence DimensionPrecursor Suitability for Pheromone Synthesis
Target Compound DataServes as the immediate precursor to 2-methyl-4-octanol, the identified aggregation pheromone of *Sphenophorus levis*.
Comparator Or BaselineAny other ketone (e.g., 2-octanone, 4-octanone, other methyl-octanone isomers): Cannot be used to synthesize the target pheromone 2-methyl-4-octanol.
Quantified Difference100% requirement. The target compound is the only suitable precursor among simple ketones.
ConditionsSynthesis of species-specific semiochemicals for agricultural applications.

For manufacturers of pest management tools, this exact CAS number is the required starting material; substitution is not possible, making it a critical procurement item.

Specialty Flavor and Fragrance Formulation

This compound is the right choice for formulating high-fidelity nutty (e.g., hazelnut, filbert) and certain fruity flavor profiles where the cheesy, earthy, or musty off-notes produced by isomeric substitutes like 2-octanone are undesirable and would compromise the final product quality. [1]

Agricultural Pheromone Synthesis for Pest Management

As the key synthetic intermediate for 2-methyl-4-octanol, this ketone is essential for manufacturing lures and traps used in the monitoring and integrated pest management (IPM) of the sugarcane weevil, *Sphenophorus levis*. [2]

Chemical Ecology and Semiochemical Research

Serves as a high-purity starting material for the synthesis of stereospecific pheromones and related analogs. Its use ensures that biological assays in insect olfaction and behavior are based on a structurally defined and pure compound, leading to reproducible structure-activity relationship (SAR) data.

XLogP3

2.6

Other CAS

7492-38-8

Wikipedia

2-Methyl-4-octanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-16-2023

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